1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
CAS No.: 879047-29-7
Cat. No.: VC21398999
Molecular Formula: C22H25NO5
Molecular Weight: 383.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879047-29-7 |
|---|---|
| Molecular Formula | C22H25NO5 |
| Molecular Weight | 383.4g/mol |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
| Standard InChI | InChI=1S/C22H25NO5/c1-13-8-14(2)20-17(9-13)22(26,11-15(3)24)21(25)23(20)12-16-6-7-18(27-4)19(10-16)28-5/h6-10,26H,11-12H2,1-5H3 |
| Standard InChI Key | JMGLHVQTBGPWAF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)(CC(=O)C)O)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC(=C(C=C3)OC)OC)(CC(=O)C)O)C |
Introduction
1-(3,4-dimethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the class of indole derivatives. These compounds are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of methoxy groups and a hydroxy group in its structure suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Common analytical techniques used to monitor the progress and verify the structure of intermediates include thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Potential Biological Activities
Indole derivatives are known for their potential therapeutic applications, including anti-cancer and anti-inflammatory effects. Experimental studies on this compound would likely involve assays to determine IC values against cancer cell lines or immune assays to assess modulation effects.
Stability and Chemical Reactions
The compound may undergo various chemical reactions typical for indole derivatives. These reactions are often carried out in solvents such as ethanol or dichloromethane under controlled temperatures to optimize yields. Catalysts may also be used to enhance reaction rates.
Mechanism of Action
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Further research is needed to fully understand its biological effects.
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